![molecular formula C24H21NO4 B11042634 10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11042634.png)

10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

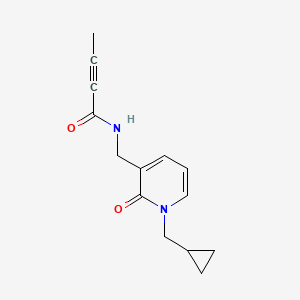

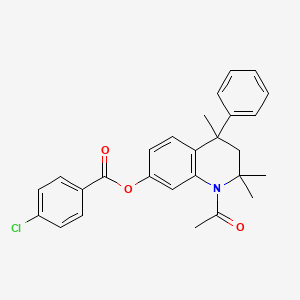

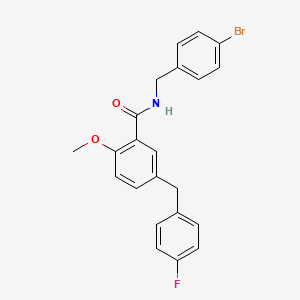

La 10-(3,4-diméthoxyphényl)-7,8,10,10a-tétrahydro-6H-indéno[1,2-b]quinoléine-9,11-dione est un composé organique complexe appartenant à la classe des dérivés de l'indénoquinoléine. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de ce composé comprend un noyau de quinoléine fusionné avec un cycle d'indène, ainsi qu'un groupe 3,4-diméthoxyphényle, qui contribue à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 10-(3,4-diméthoxyphényl)-7,8,10,10a-tétrahydro-6H-indéno[1,2-b]quinoléine-9,11-dione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du noyau d'indénoquinoléine : Elle peut être réalisée par une réaction de Pictet-Spengler, où un dérivé d'indanone réagit avec une amine appropriée en présence d'un catalyseur acide.

Introduction du groupe diméthoxyphényle : Le groupe 3,4-diméthoxyphényle peut être introduit par une réaction d'acylation de Friedel-Crafts, où le noyau d'indénoquinoléine réagit avec le chlorure de 3,4-diméthoxybenzoyle en présence d'un acide de Lewis tel que le chlorure d'aluminium.

Oxydation et cyclisation : La dernière étape consiste en une oxydation et une cyclisation pour former la structure de la quinoléine-dione, souvent à l'aide de réactifs tels que le permanganate de potassium ou d'autres agents oxydants.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et l'augmentation de l'échelle du processus afin de répondre aux exigences industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de dérivés de la quinone.

Réduction : Les réactions de réduction peuvent cibler la fraction quinoléine-dione, la convertissant potentiellement en un dérivé de la dihydroquinoléine.

Substitution : Des réactions de substitution électrophile peuvent se produire au niveau des cycles aromatiques, permettant une fonctionnalisation supplémentaire du composé.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Agents halogénants, agents nitrants, agents sulfonants.

Principaux produits

Oxydation : Dérivés de la quinone.

Réduction : Dérivés de la dihydroquinoléine.

Substitution : Dérivés halogénés, nitrés ou sulfonés.

Applications de la recherche scientifique

La 10-(3,4-diméthoxyphényl)-7,8,10,10a-tétrahydro-6H-indéno[1,2-b]quinoléine-9,11-dione a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier dans le contexte des enzymes de réparation de l'ADN.

Médecine : Enquête sur ses propriétés anticancéreuses, car il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses.

Mécanisme d'action

Le composé exerce ses effets principalement par interaction avec des cibles moléculaires telles que les enzymes. Par exemple, il peut inhiber la tyrosyl-ADN phosphodiestérase 2 (TDP2), une enzyme impliquée dans la réparation de l'ADN. En inhibant la TDP2, le composé peut induire des dommages à l'ADN dans les cellules cancéreuses, conduisant à la mort cellulaire. Les voies impliquées comprennent la perturbation des mécanismes de réparation de l'ADN et l'induction de l'apoptose.

Applications De Recherche Scientifique

10-(3,4-Dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.

Medicine: Investigated for its anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.

Mécanisme D'action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes. For example, it may inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. By inhibiting TDP2, the compound can induce DNA damage in cancer cells, leading to cell death. The pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la furoquinolinedione : Ces composés inhibent également la TDP2, mais peuvent présenter des profils de puissance et de sélectivité différents.

Dérivés de l'isoxazoloquinolinedione : Connus pour leur activité inhibitrice élevée de la TDP2 à des concentrations submicromolaires.

Unicité

La 10-(3,4-diméthoxyphényl)-7,8,10,10a-tétrahydro-6H-indéno[1,2-b]quinoléine-9,11-dione est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe 3,4-diméthoxyphényle, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres dérivés de l'indénoquinoléine .

Propriétés

Formule moléculaire |

C24H21NO4 |

|---|---|

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

10-(3,4-dimethoxyphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione |

InChI |

InChI=1S/C24H21NO4/c1-28-18-11-10-13(12-19(18)29-2)20-21-16(8-5-9-17(21)26)25-23-14-6-3-4-7-15(14)24(27)22(20)23/h3-4,6-7,10-12,20,22H,5,8-9H2,1-2H3 |

Clé InChI |

YKTRXNDOVJDMTN-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C2C3C(=NC4=C2C(=O)CCC4)C5=CC=CC=C5C3=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042556.png)

![3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11042568.png)

![2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11042570.png)

![N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11042575.png)

![N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B11042584.png)

![N-(3-chlorophenyl)-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea](/img/structure/B11042588.png)

![2,4-diamino-8-hydroxy-5-propyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11042607.png)

![2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide](/img/structure/B11042615.png)

![4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11042622.png)

![2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-6,7-dihydro-5H-pyrrolizine-1-carbonitrile](/img/structure/B11042630.png)

![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11042645.png)